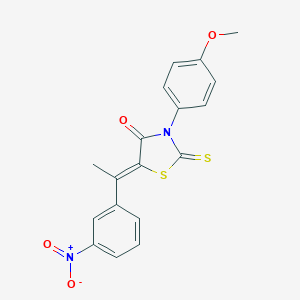![molecular formula C18H12BrNO5S2 B241520 3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B241520.png)
3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a chemical compound that has gained significant attention in scientific research. This compound is also known as BMTB, and it has been synthesized and studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of BMTB is not fully understood. However, it has been suggested that BMTB exerts its antitumor activity by inducing apoptosis in cancer cells. BMTB has also been shown to inhibit the activity of certain enzymes involved in inflammatory and oxidative stress pathways, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
BMTB has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. BMTB has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of inflammatory diseases and oxidative stress-related disorders. Additionally, BMTB has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMTB has several advantages and limitations for lab experiments. Its potent antitumor activity and anti-inflammatory and antioxidant properties make it a promising candidate for further research. However, the complex synthesis method and the need for careful handling of the chemical reagents make it difficult to produce in large quantities. Additionally, the mechanism of action of BMTB is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the research on BMTB. One potential direction is to further investigate its mechanism of action and identify the molecular targets involved in its antitumor, anti-inflammatory, and antioxidant activities. Another direction is to explore its potential applications in the development of new antimicrobial agents. Additionally, the development of more efficient synthesis methods may enable the production of BMTB in larger quantities, making it more accessible for further research.
Métodos De Síntesis
BMTB can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting compound with 2,4-thiazolidinedione. The final step involves the reaction of the resulting compound with 3-bromobenzoic acid. The synthesis of BMTB is a complex process, and it requires careful handling of the chemical reagents.
Aplicaciones Científicas De Investigación
BMTB has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. BMTB has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Propiedades
Nombre del producto |
3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid |
|---|---|
Fórmula molecular |
C18H12BrNO5S2 |
Peso molecular |
466.3 g/mol |
Nombre IUPAC |
3-[(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C18H12BrNO5S2/c1-25-13-6-9(5-12(19)15(13)21)7-14-16(22)20(18(26)27-14)11-4-2-3-10(8-11)17(23)24/h2-8,21H,1H3,(H,23,24)/b14-7+ |
Clave InChI |
OCPNCADVBGOVDN-VGOFMYFVSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O)Br)O |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O)Br)O |
SMILES canónico |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4,7,7-trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B241438.png)
![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)


![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)
![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)
![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)


![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241466.png)


